EBI-2511

Descripción

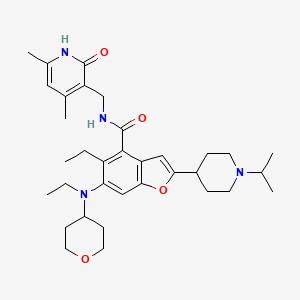

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWVSLBALKNFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EBI-2511: A Potent and Orally Active EZH2 Inhibitor Targeting H3K27 Trimethylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression and is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. EBI-2511 has emerged as a highly potent and orally bioavailable small molecule inhibitor of EZH2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action, its effects on H3K27 trimethylation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of EZH2. As a key component of the PRC2 complex, EZH2 is responsible for transferring a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and gene silencing. In various cancers, overexpression or activating mutations of EZH2 lead to aberrant gene silencing, including the repression of tumor suppressor genes.

This compound competitively binds to the SAM-binding pocket of EZH2, preventing the methylation of H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in cancer cells dependent on EZH2 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | IC50 (nM) | Reference Compound (EPZ-6438) IC50 (nM) |

| EZH2 Enzymatic Assay | - | 4 (for EZH2 A667G mutant) | - |

| Cell Proliferation | Pfeiffer | 6 | - |

| Cell Proliferation | WSU-DLCL2 | 55 | - |

| H3K27me3 Inhibition | Pfeiffer | 8 | ~24 |

Table 2: In Vivo Efficacy of this compound in Pfeiffer Xenograft Model [1]

| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |

| This compound | 10 | 28 |

| This compound | 30 | 83 |

| This compound | 100 | 97 |

| EPZ-6438 (Reference) | 100 | - |

Note: At the 100 mg/kg dose, this compound showed superior antitumor efficacy compared to EPZ-6438.[1]

Table 3: Pharmacokinetic Properties of this compound

| Species | Administration Route | Dose (mg/kg) | Bioavailability (%) |

| Rat | p.o. | 5 | 9 |

| Mouse | p.o. | 10 | 16 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

H3K27 Trimethylation Inhibition Assay (Western Blot)

This protocol is designed to assess the effect of this compound on cellular H3K27me3 levels.

-

Cell Culture and Treatment:

-

Culture Pfeiffer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

-

Histone Extraction:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells with a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitors).

-

Isolate nuclei by centrifugation and resuspend in 0.4 N H2SO4.

-

Incubate on ice for 30 minutes to extract histones.

-

Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).

-

Wash the histone pellet with ice-cold acetone and air dry.

-

Resuspend the histone pellet in deionized water.

-

-

Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of histone proteins (e.g., 15 µg) on an SDS-PAGE gel (e.g., 15%) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) and a loading control (e.g., anti-histone H3, Abcam, ab1791) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Pfeiffer Xenograft Mouse Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

-

Animal Model:

-

Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

House animals in a specific pathogen-free (SPF) environment.

-

-

Tumor Implantation:

-

Harvest Pfeiffer cells during their logarithmic growth phase.

-

Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio).

-

Subcutaneously inject approximately 5 x 10^6 to 10 x 10^6 cells into the right flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth regularly using calipers (Tumor volume = (length × width^2)/2).

-

When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[1]

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 21 days).[1]

-

Monitor animal body weight and general health throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissues can be further processed for pharmacodynamic marker analysis (e.g., H3K27me3 levels by Western blot or immunohistochemistry).

-

Conclusion

This compound is a promising EZH2 inhibitor with potent and selective activity against H3K27 trimethylation. Its favorable oral bioavailability and significant in vivo anti-tumor efficacy make it a strong candidate for further clinical development in the treatment of EZH2-driven malignancies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other EZH2 inhibitors.

References

EBI-2511: A Technical Deep Dive into EZH2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biochemical selectivity of EBI-2511, a potent and orally bioavailable inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). A comprehensive understanding of its selectivity for EZH2 over its close homolog EZH1 is critical for assessing its therapeutic potential and predicting its biological effects. While extensive data highlights this compound's potent inhibition of EZH2, direct quantitative data on its activity against EZH1 from the primary developers remains undisclosed in the public domain. This guide summarizes the available data for this compound and contextualizes its selectivity by comparing it with other well-characterized EZH1 and EZH2 inhibitors.

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of this compound against EZH2 has been established through in vitro biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against EZH2. For comparative purposes, data for other notable EZH2 inhibitors, UNC1999 and GSK343, are also included to provide a reference for selectivity profiles.

| Inhibitor | Target | IC50 (nM) | Selectivity (EZH1/EZH2) | Reference |

| This compound | EZH2 (A677G mutant) | 4 | Not Reported | [1] |

| This compound | EZH2 (in Pfeiffer cell line) | 6 | Not Reported | [2] |

| UNC1999 | EZH2 | <10 | ~4.5-fold | [3] |

| EZH1 | 45 | [3] | ||

| GSK343 | EZH2 | 4 | 60-fold | [4] |

| EZH1 | 240 | [4] |

Experimental Protocols: Determining Inhibitor Potency

The determination of IC50 values for EZH inhibitors typically involves in vitro enzymatic assays that measure the methyltransferase activity of the PRC2 complex. While the specific protocol for this compound has not been detailed in its primary publication[5][6], a general methodology based on standard industry practices is outlined below.

General Biochemical Assay for EZH2/EZH1 Inhibition

A common method for assessing EZH2/EZH1 activity is a radiometric assay that measures the transfer of a tritiated methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a histone H3 substrate.

Materials:

-

Recombinant human PRC2 complex (containing either EZH2 or EZH1)

-

Histone H3 peptide (e.g., H3K27me0) or reconstituted nucleosomes as substrate

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, DTT, MgCl₂, BSA)

-

Scintillation fluid and microplates

-

Scintillation counter

Procedure:

-

Reaction Setup: The enzymatic reaction is typically performed in a 96-well or 384-well plate format.

-

Inhibitor Addition: A serial dilution of the test inhibitor (this compound) is pre-incubated with the PRC2-EZH2 or PRC2-EZH1 complex in the assay buffer for a defined period to allow for binding to the enzyme.

-

Substrate Addition: The histone H3 substrate is added to the enzyme-inhibitor mixture.

-

Reaction Initiation: The methyltransferase reaction is initiated by the addition of [³H]-SAM.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration, allowing for the enzymatic transfer of the tritiated methyl group.

-

Reaction Termination: The reaction is stopped, typically by the addition of a stop solution (e.g., trichloroacetic acid) which precipitates the histone substrate.

-

Detection: The precipitated, radiolabeled histone substrate is captured on a filter plate, and the unincorporated [³H]-SAM is washed away. Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are plotted against the inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core signaling pathway of EZH1 and EZH2 as part of the Polycomb Repressive Complex 2 (PRC2) and a generalized workflow for the biochemical assay described above.

Caption: PRC2 complex, with its catalytic subunit EZH1 or EZH2, mediates gene silencing.

Caption: A generalized workflow for determining the IC50 of an EZH inhibitor.

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EBI-2511: A Potent and Orally Active EZH2 Inhibitor for Hematological Malignancies

An In-Depth Technical Guide on the Preclinical Evaluation of EBI-2511 in Cancer Models

This whitepaper provides a comprehensive technical overview of the preclinical studies of this compound, a novel, potent, and orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data herein summarizes the in vitro and in vivo preclinical characterization of this compound, highlighting its potential as a therapeutic agent for cancers harboring EZH2 mutations, particularly non-Hodgkin's lymphoma. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3).[1] Aberrant EZH2 activity, due to overexpression or gain-of-function mutations, is a known driver in various malignancies, including non-Hodgkin's lymphoma.[2][3] this compound was developed as a highly potent and selective inhibitor of EZH2, emerging from a scaffold hopping approach based on the clinical compound EPZ-6438 (Tazemetostat).[2][4][5] This document details the preclinical anti-cancer activity and mechanism of action of this compound.

In Vitro Activity and Potency

This compound demonstrated potent inhibition of EZH2 enzymatic activity and cancer cell proliferation in vitro. The inhibitory activity was assessed against both wild-type and mutant forms of EZH2, as well as in lymphoma cell lines with defined EZH2 mutation status.

Biochemical and Cellular Potency

The half-maximal inhibitory concentration (IC50) values for this compound were determined in biochemical assays using purified EZH2 enzyme and in cell-based proliferation assays using lymphoma cell lines.

| Assay Type | Target/Cell Line | EZH2 Mutation | This compound IC50 (nM) | Reference Compound (EPZ-6438) IC50 (nM) |

| Biochemical Assay | EZH2 (A677G mutant) | A677G | 4 | Not Reported |

| Cell Proliferation Assay | WSU-DLCL2 | Y641F | 55 | Not Reported |

Table 1: In vitro potency of this compound against mutant EZH2 and in a lymphoma cell line.[6]

Experimental Protocols

Cell Proliferation Assay (WSU-DLCL2):

The anti-proliferative activity of this compound was determined using the WSU-DLCL2 human diffuse large B-cell lymphoma cell line, which harbors a Y641F EZH2 mutation.

-

Cell Culture: WSU-DLCL2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Setup: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: this compound was serially diluted in DMSO and added to the cell plates to achieve final concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was maintained at ≤0.1%.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was recorded using a plate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a Pfeiffer cell line-derived xenograft mouse model. The Pfeiffer cell line is derived from a human B-cell lymphoma and carries an A677G EZH2 gain-of-function mutation.[2]

Dose-Dependent Tumor Growth Inhibition

This compound exhibited robust, dose-dependent anti-tumor efficacy when administered orally.[2]

| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |

| Vehicle | - | Oral, QD | - | - |

| This compound | 10 | Oral, QD | 28 | < 0.05 |

| This compound | 30 | Oral, QD | 83 | < 0.01 |

| This compound | 100 | Oral, QD | 97 | < 0.01 |

| EPZ-6438 | 100 | Oral, QD | Not explicitly stated, but inferior to this compound at the same dose | < 0.01 (this compound vs. EPZ-6438) |

Table 2: In vivo anti-tumor efficacy of this compound in the Pfeiffer xenograft model.[2] QD: Once daily

Notably, no significant changes in the body weights of the treated animals were observed, suggesting that this compound was well-tolerated at efficacious doses.[2]

Experimental Protocols

Pfeiffer Xenograft Mouse Model:

-

Animal Model: Female severe combined immunodeficient (SCID) mice, 6-8 weeks of age, were used for the study.

-

Cell Line: The Pfeiffer human B-cell lymphoma cell line was cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 1 x 10^7 Pfeiffer cells suspended in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a volume of approximately 150-200 mm³. Animals were then randomized into treatment and control groups.

-

Compound Formulation and Administration: this compound was formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80). The compound was administered orally once daily for 20 consecutive days.[2]

-

Tumor Measurement and Body Weight: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Statistical Analysis: Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test for multiple comparisons.

Mechanism of Action: EZH2 Inhibition and Downstream Effects

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of EZH2, leading to a reduction in global H3K27 trimethylation. This, in turn, derepresses the transcription of PRC2 target genes, including tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in EZH2-dependent cancer cells.

Inhibition of H3K27 Trimethylation

The ability of this compound to inhibit the catalytic activity of EZH2 in a cellular context was confirmed by measuring the levels of H3K27me3.

Experimental Protocol: Western Blot for H3K27me3

-

Cell Treatment: Pfeiffer cells were treated with varying concentrations of this compound or EPZ-6438 for 72 hours.

-

Histone Extraction: Histones were extracted from the treated cells using a commercially available histone extraction kit or a standard acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of histone proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The band intensities were quantified using image analysis software, and the levels of H3K27me3 were normalized to total Histone H3.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound is centered on the inhibition of the PRC2 complex. The following diagrams illustrate the EZH2 signaling pathway and the experimental workflow for evaluating EZH2 inhibitors.

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate that it is a highly potent and orally active inhibitor of EZH2 with significant anti-tumor activity in a relevant non-Hodgkin's lymphoma xenograft model. Its superior efficacy compared to the reference compound EPZ-6438 at the same dose level highlights its potential as a best-in-class therapeutic agent.[2] The mechanism of action, involving the direct inhibition of EZH2 and the subsequent reduction of H3K27 trimethylation, has been clearly established. These promising preclinical findings warrant the further clinical development of this compound for the treatment of EZH2-mutant cancers.

References

- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 6. ch.promega.com [ch.promega.com]

Methodological & Application

Application Notes and Protocols: EBI-2511 In Vitro Assay for Lymphoma Cells

For Research Use Only.

Introduction

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to gene silencing.[2] Aberrant EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma.[1][2] this compound demonstrates selective inhibition of H3K27 trimethylation, leading to the targeted killing of lymphoma cells, particularly those harboring EZH2 mutations.[1][2]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against lymphoma cell lines. The described assay measures cell viability to determine the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathway of this compound in Lymphoma Cells

The primary mechanism of action of this compound is the inhibition of EZH2, which disrupts the PRC2 complex's ability to trimethylate H3K27. This leads to the reactivation of tumor suppressor genes and subsequent apoptosis in lymphoma cells.

Caption: Mechanism of action of this compound in lymphoma cells.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against a human lymphoma cell line.

| Cell Line | EZH2 Genotype | Assay Type | Endpoint | IC50 (nM) | Reference |

| WSU-DLCL2 | Mutant | Cell Viability | IC50 | 55 | [2] |

| Pfeiffer | Mutant | H3K27 Trimethylation | IC50 | Not specified | [2] |

Experimental Protocols

General Cell Culture of Lymphoma Cells

This protocol outlines the basic procedures for maintaining and propagating lymphoma cell lines in suspension culture.

Materials:

-

Lymphoma cell line (e.g., WSU-DLCL2, Pfeiffer)

-

Complete growth medium (e.g., RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Sterile, vented T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

Procedure:

-

Maintain lymphoma cells in T-75 flasks at a density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

-

To passage the cells, aseptically transfer the cell suspension to a sterile conical tube.

-

Centrifuge at 100-200 x g for 5-10 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Seed new T-75 flasks at the desired seeding density (e.g., 2-5 x 10^5 cells/mL).

-

Incubate at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay using a Tetrazolium-Based Method (e.g., MTS/XTT)

This protocol describes a method to determine the IC50 of this compound on lymphoma cells.

Materials:

-

Lymphoma cells in logarithmic growth phase

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile 96-well flat-bottom plates

-

MTS or XTT cell proliferation assay kit

-

Microplate reader

Experimental Workflow:

Caption: Workflow for the in vitro cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Harvest lymphoma cells in the logarithmic growth phase and perform a cell count to determine viability and density.

-

Resuspend the cells in fresh complete growth medium to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete growth medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar to generate a full dose-response curve.

-

Add the desired volume of the diluted this compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

-

Include vehicle control wells (cells treated with the same concentration of DMSO as the highest this compound concentration).

-

-

Incubation:

-

Incubate the plate for 72 to 120 hours in a humidified incubator at 37°C with 5% CO2.[5] The incubation time may need to be optimized for specific cell lines.

-

-

Cell Viability Measurement:

-

Following the incubation period, add 20 µL of the MTS or XTT reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, or as recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells) from all other readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[5]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4.3. In Vitro Cell Viability Assay [bio-protocol.org]

Application Notes and Protocols for EBI-2511 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of EBI-2511, a potent and orally active EZH2 inhibitor, in mouse models. The following protocols and data have been compiled from preclinical studies to guide researchers in designing their own experiments for evaluating the efficacy of this compound in various cancer models.

Mechanism of Action

This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, including tumor suppressor genes. In various cancers, such as non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 are common.[1] this compound inhibits the enzymatic activity of EZH2, leading to a decrease in H3K27me3 levels and subsequent reactivation of tumor suppressor gene expression, ultimately inhibiting cancer cell proliferation.[1][3]

Below is a diagram illustrating the signaling pathway of EZH2 and the inhibitory action of this compound.

References

- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Preparation of EBI-2511 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

EBI-2511 is a highly potent, orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), which leads to transcriptional repression.[3] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[3] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for solubilizing and storing this compound using Dimethyl Sulfoxide (DMSO).

Physicochemical Properties of this compound

A summary of the essential quantitative data for this compound is presented below. This information is critical for accurate preparation of stock solutions.

| Property | Value | Reference |

| CAS Number | 2098546-05-3 | [2][5] |

| Molecular Formula | C₃₄H₄₈N₄O₄ | [1][5] |

| Molecular Weight | 576.77 g/mol | [1][2][5] |

| Solubility in DMSO | 3 - 5 mg/mL (5.2 - 8.67 mM) | [1][6] |

| IC₅₀ (Pfeiffer cells) | ~6 nM | [1][2] |

| IC₅₀ (Cell-free EZH2 A677G) | ~4 nM | [5] |

This compound Mechanism of Action

This compound exerts its effect by inhibiting the enzymatic activity of EZH2. This prevents the trimethylation of H3K27, leading to the derepression of tumor suppressor genes that are normally silenced in certain cancers.

References

- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for EBI-2511 Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of EBI-2511, a potent and orally active EZH2 inhibitor, in preclinical xenograft models. The information is intended to guide researchers in designing and executing in vivo efficacy studies for cancer research.

Introduction

This compound is a novel small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, making it a compelling target for therapeutic intervention.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models, highlighting its potential as a cancer therapeutic.[1][4][5][6]

Mechanism of Action: EZH2 Inhibition

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of EZH2.[3][7][8] This inhibition prevents the trimethylation of H3K27, leading to the derepression of tumor suppressor genes that are aberrantly silenced in cancer cells. The restoration of tumor suppressor gene expression can, in turn, induce cell cycle arrest, apoptosis, and a reduction in tumor growth.

Caption: this compound inhibits the PRC2 complex, preventing H3K27 trimethylation and allowing tumor suppressor gene expression.

In Vivo Efficacy Data in Pfeiffer Xenograft Model

This compound has shown potent, dose-dependent anti-tumor activity in a Pfeiffer human diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.[1] A summary of the key findings is presented below.

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference Compound |

| Vehicle Control | - | Oral | Once Daily | 0 | - |

| This compound | 10 | Oral | Once Daily | 28 | - |

| This compound | 30 | Oral | Once Daily | 83 | - |

| This compound | 100 | Oral | Once Daily | 97 | - |

| EPZ-6438 | 100 | Oral | Once Daily | Not specified, but this compound was superior (P < 0.01) | EPZ-6438 |

Data sourced from Lu et al., ACS Med Chem Lett. 2018.[1][5]

Importantly, no significant changes in the body weights of the treated animals were observed during the study, suggesting that this compound was well-tolerated at efficacious doses.[1][8]

Experimental Protocol: Pfeiffer Xenograft Model

This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a Pfeiffer cell line-derived xenograft model.

4.1. Materials

-

Pfeiffer human DLBCL cell line

-

Immunocompromised mice (e.g., NOD/SCID or similar)

-

Matrigel or other appropriate extracellular matrix

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)

-

Standard animal husbandry supplies

-

Calipers for tumor measurement

4.2. Experimental Workflow

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

4.3. Detailed Methodology

1. Cell Culture and Inoculation:

- Culture Pfeiffer cells in appropriate media and conditions to ensure logarithmic growth.

- Harvest cells and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

- Subcutaneously inject the cell suspension into the flank of each mouse.

2. Tumor Growth and Randomization:

- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

- Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups.[1]

3. Drug Preparation and Administration:

- Prepare this compound in the appropriate vehicle for oral administration.

- Administer this compound or vehicle control to the respective groups via oral gavage once daily for the duration of the study (e.g., 20 days).[1]

4. Monitoring and Endpoint:

- Measure tumor volume and body weight 2-3 times per week.

- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Concluding Remarks

This compound is a promising EZH2 inhibitor with demonstrated in vivo efficacy in a clinically relevant xenograft model of non-Hodgkin's lymphoma. The protocols and data presented here provide a solid foundation for further preclinical evaluation of this compound in various cancer models. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, will be crucial for obtaining robust and reproducible results.

References

- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma PMID: 29456795 | MCE [medchemexpress.cn]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

EBI-2511: Application Notes and Protocols for Non-Hodgkin's Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of EBI-2511, a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, for use in non-Hodgkin's lymphoma (NHL) research. This compound is a valuable tool for investigating the role of EZH2 in lymphomagenesis and for preclinical evaluation of EZH2-targeted therapies.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1] Overexpression and activating mutations of EZH2 are frequently observed in various subtypes of non-Hodgkin's lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2][3] These alterations result in aberrant gene silencing, which contributes to the proliferation and survival of lymphoma cells.[4]

This compound is a novel benzofuran-derived EZH2 inhibitor discovered through a scaffold hopping approach.[1][2] It demonstrates high potency and oral bioavailability, making it a suitable candidate for both in vitro and in vivo preclinical studies.[1]

Mechanism of Action

This compound acts as a specific inhibitor of EZH2's methyltransferase activity. By binding to the catalytic site of EZH2, it prevents the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing cell cycle arrest and apoptosis in EZH2-dependent lymphoma cells.[4]

Applications in Non-Hodgkin's Lymphoma Research

-

In vitro studies:

-

Evaluation of the anti-proliferative effects on various NHL cell lines, particularly those with EZH2 mutations (e.g., Pfeiffer).[5]

-

Investigation of the downstream effects of EZH2 inhibition on gene expression and cellular pathways.

-

Assessment of the ability of this compound to inhibit H3K27 trimethylation.

-

-

In vivo studies:

Data Presentation

In Vitro Potency of this compound

| Cell Line | EZH2 Status | IC50 (nM) | Reference |

| Pfeiffer | Y641F mutant | 6 | [5] |

| WSU-DLCL2 | Wild-type | 55 | [5] |

In Vivo Efficacy of this compound in Pfeiffer Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) | Reference |

| This compound | 10 | 28 | [1][5] |

| This compound | 30 | 83 | [1][5] |

| This compound | 100 | 97 | [1][5] |

| EPZ-6438 (Reference) | 100 | Not specified, but inferior to this compound | [1] |

Experimental Protocols

Protocol 1: In Vitro H3K27 Trimethylation Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit the trimethylation of histone H3 at lysine 27 in a cellular context.

Materials:

-

Pfeiffer human B-cell lymphoma cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Primary antibody against H3K27me3

-

Primary antibody against total Histone H3 (loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture Pfeiffer cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Treat cells with increasing concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 72 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in cell lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for H3K27me3 and total Histone H3.

-

Normalize the H3K27me3 signal to the total Histone H3 signal.

-

Calculate the percentage of inhibition relative to the DMSO-treated control.

-

Determine the IC50 value for H3K27me3 inhibition.

-

Protocol 2: In Vivo Antitumor Efficacy in a Pfeiffer Xenograft Model

This protocol describes the evaluation of the in vivo antitumor activity of this compound in a subcutaneous xenograft model using the Pfeiffer cell line.

Materials:

-

Pfeiffer human B-cell lymphoma cell line

-

Immunocompromised mice (e.g., NOD/SCID or similar)

-

Matrigel

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation and Implantation:

-

Harvest Pfeiffer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.[1]

-

-

Drug Administration:

-

Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg).

-

Administer this compound or vehicle control orally once daily for a specified period (e.g., 20 days).[1]

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effects.

-

Visualizations

Caption: EZH2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging EZH2 Inhibitors and Their Application in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Investigating Gene Expression Changes with EBI-2511

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBI-2511 is a potent and orally active small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1][2] Aberrant EZH2 activity and subsequent H3K27me3-mediated gene repression are implicated in the pathogenesis of various malignancies, including non-Hodgkin's lymphoma.[1][2] this compound, by inhibiting EZH2, leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-tumor effects.[2]

These application notes provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. The included protocols detail methods for cell treatment, RNA isolation, and downstream analysis to identify and quantify changes in the transcriptome following this compound administration. The provided data and visualizations serve as a representative example of expected outcomes.

Data Presentation

Table 1: Hypothetical Gene Expression Changes in a Pfeiffer Cell Line Treated with this compound (100 nM for 72 hours)

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Function |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | <0.001 | Cell cycle arrest, Tumor suppressor |

| TXNIP | Thioredoxin Interacting Protein | 4.2 | <0.001 | Apoptosis, Oxidative stress regulation |

| BCL2L11 | BCL2 Like 11 (Bim) | 2.8 | <0.005 | Pro-apoptotic factor |

| MYC | MYC Proto-Oncogene | -2.5 | <0.001 | Cell proliferation, Oncogene |

| EZH2 | Enhancer Of Zeste 2 Polycomb Repressive Complex 2 Subunit | -1.8 | <0.01 | Target of this compound, Epigenetic regulation |

| CCND1 | Cyclin D1 | -2.1 | <0.005 | Cell cycle progression |

Table 2: Primer Sequences for qPCR Validation

| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| CDKN1A | GGCAGACCAGCCTGACAGAT | GCGGATTAGGGCTTCCTCTT |

| TXNIP | TGGTCAGCCAGGAGGATTACT | GGGCTGAAGAACTCTGTCATCA |

| BCL2L11 | GAGCCGGCAGAGGAGAA | TGGCAAGAGCTTCACAAATC |

| MYC | GGCTCCTGGCAAAAGGTCA | CTGCGTAGTTGTGCTGATGT |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line Maintenance: Culture Pfeiffer cells (a human B-cell lymphoma line with an EZH2 activating mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

-

Treatment: The following day, replace the medium with fresh medium containing this compound or a vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: After incubation, harvest the cells for RNA extraction.

Protocol 2: RNA Isolation and Quantification

-

RNA Extraction: Isolate total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

Protocol 3: RNA Sequencing (RNA-seq)

-

Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: Perform paired-end sequencing (e.g., 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using FastQC.

-

Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantify gene expression levels using tools such as RSEM or featureCounts.

-

Perform differential gene expression analysis between this compound treated and vehicle control samples using DESeq2 or edgeR in R.

-

Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

-

Protocol 4: Quantitative Real-Time PCR (qPCR) for Validation

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers (see Table 2 for examples). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard three-step cycling protocol.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualization

Caption: this compound inhibits the PRC2 complex, leading to re-expression of tumor suppressor genes.

Caption: Workflow for analyzing gene expression changes induced by this compound.

Caption: The logical cascade from EZH2 inhibition to the desired anti-tumor effect.

References

Troubleshooting & Optimization

EBI-2511 Technical Support Center: Troubleshooting Solubility Issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with EBI-2511, a potent and orally active EZH2 inhibitor.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound, and its solubility varies significantly across different solvents.[3] It is practically insoluble in water.[3] For stock solution preparation, organic solvents are necessary. The table below summarizes the available quantitative solubility data.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL | ~5.2 mM | Warming to 50°C and ultrasonication can aid dissolution. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] |

| Ethanol | 13 mg/mL | ~22.5 mM | No specific notes on preparation.[3] |

| Water | Insoluble | - | - |

Q2: How should I prepare this compound for in vivo oral administration?

A2: For oral gavage, this compound can be prepared as a suspension in Carboxymethylcellulose sodium (CMC-Na).[3] The original discovery paper mentions the use of a CMC-Na suspension for their in vivo studies.[2]

Q3: Can I prepare this compound for intravenous administration?

Q4: My this compound is precipitating in my cell culture media. What can I do?

A4: Precipitation of hydrophobic compounds in aqueous cell culture media is a common issue. This often occurs when a concentrated DMSO stock solution is diluted into the media, causing the compound to crash out of solution. Here are some troubleshooting steps:

-

Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture media, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.

-

Use a serum-containing medium for initial dilution: The proteins in fetal bovine serum (FBS) or other sera can help to stabilize the compound and prevent precipitation. You can try to pre-mix the this compound stock with a small volume of serum before adding it to the rest of the media.

-

Increase the volume of media for dilution: When preparing your working concentrations, add the DMSO stock to a larger volume of media to allow for more rapid dispersion.

-

Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

-

Consider alternative formulation strategies: For sensitive cell lines or long-term experiments, you may need to use a formulation with solubilizing agents like those described in the in vitro formulation section below.

Troubleshooting Guide

This guide addresses specific problems you might encounter when working with this compound.

Issue 1: Difficulty dissolving this compound powder in DMSO.

-

Possible Cause: The DMSO may have absorbed moisture, which can significantly decrease the solubility of hydrophobic compounds.

-

Solution: Use fresh, anhydrous DMSO. Gentle warming of the solution in a 50°C water bath and brief ultrasonication can also facilitate dissolution.[3]

Issue 2: Cloudiness or precipitation observed after diluting DMSO stock in aqueous buffer (e.g., PBS).

-

Possible Cause: this compound is insoluble in aqueous solutions, and direct dilution from a high concentration organic stock will cause it to precipitate.

-

Solution: Avoid direct dilution in aqueous buffers without a proper formulation. For experiments requiring a solution, use one of the recommended formulation protocols below. If a suspension is acceptable for your application, ensure it is well-vortexed before each use to ensure homogeneity.

Issue 3: Inconsistent results in cell-based assays.

-

Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to variability in the effective concentration.

-

Solution: Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh working solutions for each experiment from a validated stock. Consider using one of the in vitro formulations with solubilizing agents to improve bioavailability in your cell culture system.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for various experimental needs. It is recommended to prepare fresh solutions for each experiment, especially for in vivo studies.[4]

Protocol 1: Preparation of this compound Stock Solution

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 3 mg/mL.

-

If necessary, warm the tube in a 50°C water bath for 5-10 minutes and sonicate for 5 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Formulation for In Vitro Assays (with Solubilizing Agents)

This protocol yields a clear solution of ≥ 0.5 mg/mL.[4]

-

Start with a 5.0 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline (0.9% NaCl in water) to bring the final volume to 1 mL.

-

This formulation can be further diluted in cell culture media. Perform a small-scale test to ensure compatibility with your specific media and cell type.

Protocol 3: Formulation using a Cyclodextrin

This protocol yields a clear solution of ≥ 0.5 mg/mL.[4]

-

Start with a 5.0 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

-

In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

-

Mix thoroughly until a clear solution is obtained.

Protocol 4: Formulation for In Vivo Oral Administration (Suspension)

This protocol is for preparing a homogeneous suspension of ≥ 5 mg/mL.[3]

-

Prepare a sterile solution of 0.5% or 1% CMC-Na in water.

-

Weigh the required amount of this compound powder.

-

Add the this compound powder to the CMC-Na solution.

-

Vortex vigorously and/or sonicate until a uniform suspension is achieved.

-

Always vortex the suspension immediately before each administration to ensure accurate dosing.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

Caption: Simplified signaling pathway of EZH2 inhibition by this compound.

Caption: Experimental workflow for solubilizing this compound.

Caption: Logical troubleshooting guide for this compound solubility issues.

References

Technical Support Center: Optimizing EBI-2511 Dose-Response Curves In Vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response curves for the EZH2 inhibitor, EBI-2511.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and orally active small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic modification leads to the silencing of specific genes, including some tumor suppressor genes.[3] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of these silenced genes and subsequent anti-tumor effects.[3]

Q2: What are the reported IC50 values for this compound in different cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific EZH2 mutation status. Reported values are summarized in the table below.

Q3: How does this compound compare to other EZH2 inhibitors like EPZ-6438 (Tazemetostat)?

A3: this compound has been shown to be more potent than EPZ-6438 in certain contexts. For instance, in Pfeiffer cells, this compound demonstrated an approximate IC50 of 8 nM for the reduction of cellular H3K27me3 levels, which was three-fold more potent than EPZ-6438.[3]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound.

Table 1: In Vitro IC50 Values for this compound

| Target/Cell Line | IC50 Value | Reference |

| EZH2 (A677G mutant) | 4 nM | [1] |

| Pfeiffer cell line | 6 nM | [2] |

| WSU-DLCL2 cell line | 55 nM | [2][3] |

| H3K27me3 reduction in Pfeiffer cells | ~8 nM | [3] |

Experimental Protocols

Protocol 1: General Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)

This protocol provides a general framework for determining the dose-response of this compound on cancer cell line proliferation.

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Add the diluted this compound or vehicle control to the appropriate wells. Include wells with cells only (no treatment) and wells with medium only (background).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. Incubation time should be optimized for the specific cell line.

-

-

Assay Measurement:

-

Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Fit a dose-response curve (e.g., a four-parameter logistic curve) to the data to determine the IC50 value.

-

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

-

Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.

-

Troubleshooting Steps:

Issue 2: Low Signal-to-Noise Ratio or Weak Signal

-

Possible Cause: Suboptimal cell number, insufficient incubation time, or issues with the detection reagent.

-

Troubleshooting Steps:

Issue 3: Inconsistent Dose-Response Curve (Non-sigmoidal Shape)

-

Possible Cause: Compound solubility issues, incorrect concentration range, or cytotoxicity at high concentrations not related to the primary mechanism of action.

-

Troubleshooting Steps:

-

Verify the solubility of this compound in the culture medium. The final DMSO concentration should typically be below 0.5%.

-

Adjust the concentration range of this compound. A wider range with more data points around the expected IC50 can improve curve fitting.

-

Visually inspect the cells under a microscope at high concentrations to check for signs of precipitation or overt cytotoxicity.

-

Issue 4: High Background Signal

-

Possible Cause: Contamination of reagents or media, or autofluorescence from the compound or media components.

-

Troubleshooting Steps:

-

Use fresh, sterile reagents and media.

-

If using a fluorescence-based assay, use phenol red-free medium to reduce background fluorescence.[6]

-

Measure the fluorescence of the compound alone at the tested concentrations to check for autofluorescence.

-

Visualizations

Caption: Mechanism of action of this compound in inhibiting the EZH2 signaling pathway.

Caption: Experimental workflow for determining this compound dose-response in vitro.

Caption: Troubleshooting logic for common issues in dose-response experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. selectscience.net [selectscience.net]

- 7. dispendix.com [dispendix.com]

Potential off-target effects of EBI-2511

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of EBI-2511. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a highly potent and orally active EZH2 inhibitor.[1][2] Publicly available data primarily focuses on its on-target efficacy and preclinical development for non-Hodgkin's lymphoma.[3][4][5] As of the latest information, specific studies detailing the comprehensive off-target profile of this compound are not widely published. Therefore, this guide provides general methodologies and troubleshooting for investigating potential off-target effects of novel kinase inhibitors like this compound, based on its known mechanism of action and the broader field of kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

This compound is a potent inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. Its primary mechanism of action is the inhibition of H3K27 trimethylation, which leads to the reactivation of tumor suppressor genes.[3]

Q2: Are there any publicly available data on the off-target effects of this compound?

Based on available literature, there are no specific, comprehensive public reports detailing the off-target effects of this compound. Preclinical studies have noted no significant changes in the body weights of animal models at therapeutic doses, suggesting a degree of tolerability.[3] However, the absence of published data does not preclude the existence of off-target effects.

Q3: What are the theoretical potential off-target effects for an EZH2 inhibitor like this compound?

While specific data for this compound is unavailable, potential off-target effects for EZH2 inhibitors could theoretically involve:

-

Inhibition of other histone methyltransferases (HMTs): Cross-reactivity with other HMTs could lead to unintended changes in gene expression.

-

Interaction with other kinases: Many small molecule inhibitors can exhibit off-target binding to other kinases, potentially leading to unforeseen cellular effects.[6][7]

-

Effects on other PRC2 complex components: Interactions with other subunits of the Polycomb Repressive Complex 2 (PRC2) could modulate its function in unintended ways.

Q4: How can I assess the potential off-target effects of this compound in my experimental model?

To investigate potential off-target effects, a multi-faceted approach is recommended, including in vitro and in vivo studies. See the "Troubleshooting and Experimental Guides" section for detailed protocols.

On-Target Activity Data

For reference, the following table summarizes the reported on-target potency of this compound.

| Target/Assay | IC50 | Reference |

| EZH2 (A667G) | 4 nM | [1] |

| Pfeiffer Cell Line | 6 nM | [2] |

| H3K27me3 Reduction (Pfeiffer Cells) | ~8 nM | [2] |

Troubleshooting and Experimental Guides

This section provides guidance for researchers encountering unexpected results or wishing to proactively investigate the potential off-target effects of this compound.

Guide 1: Investigating Unexpected Phenotypes in Cell Culture

Issue: Observation of unexpected cellular phenotypes (e.g., changes in morphology, proliferation rates in cell lines not known to be EZH2-dependent, or unexpected cell death) following this compound treatment.

Potential Cause: This could be due to off-target kinase inhibition or effects on other cellular pathways.

Experimental Protocol: Kinase Profiling

A broad-panel kinase screen can identify potential off-target interactions.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]

-

Kinase Panel Selection: Select a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).

-

Assay Conditions: The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of this compound against each kinase at a fixed concentration (e.g., 1 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.

-

Follow-up: For significant hits, determine the IC50 value to quantify the potency of off-target inhibition.

Guide 2: Assessing Global Changes in Gene Expression

Issue: Unexplained changes in the expression of genes not known to be direct targets of EZH2.

Potential Cause: Off-target effects on other epigenetic modifiers or signaling pathways can lead to widespread transcriptional changes.

Experimental Protocol: RNA-Sequencing (RNA-Seq)

Methodology:

-

Cell Culture and Treatment: Culture your cell line of interest and treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

RNA Extraction: Isolate total RNA from the treated and control cells using a standard kit.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.

-

Data Analysis:

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment.

-

Use pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are enriched in the differentially expressed gene set. This may reveal unexpected off-target pathway modulation.

-

Visualizations

EZH2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving EZH2 and the Polycomb Repressive Complex 2 (PRC2).

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. icr.ac.uk [icr.ac.uk]

- 7. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

EBI-2511 Stability in Cell Culture Media: A Technical Support Guide

Disclaimer: This technical support guide provides general recommendations and troubleshooting advice for working with the EZH2 inhibitor EBI-2511 in cell culture. As there is limited publicly available data on the specific stability of this compound in various cell culture media, the information presented here is based on general principles of small molecule inhibitor handling and stability. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is reported to be soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q2: How should I dilute the this compound stock solution into my cell culture medium?

A2: Due to the low aqueous solubility of many small molecule inhibitors, direct dilution of a high-concentration DMSO stock into aqueous cell culture medium can cause precipitation. To minimize this, it is best to perform serial dilutions of the DMSO stock in DMSO first to a more intermediate concentration before the final dilution into the pre-warmed cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q3: How stable is this compound in cell culture medium at 37°C?

A3: Specific data on the half-life of this compound in cell culture media at 37°C is not publicly available. The stability of a compound in media can be influenced by factors such as the composition of the medium (e.g., presence of serum proteins that can bind to the compound), pH, and exposure to light. It is highly recommended to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q4: Can I pre-mix this compound in my bulk cell culture medium for long-term experiments?

A4: It is generally not recommended to pre-mix small molecule inhibitors in bulk media for extended periods without prior stability data. The compound may degrade over time at 37°C, leading to a decrease in its effective concentration and inconsistent experimental results. For long-term experiments, it is advisable to change the medium and add freshly diluted this compound at regular intervals (e.g., every 24-48 hours).

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Precipitation observed in cell culture medium after adding this compound. | - The aqueous solubility of this compound is exceeded.[1][2] - The DMSO concentration in the final dilution is too high, causing the compound to crash out of solution. - Interaction with components in the cell culture medium (e.g., proteins in serum). | - Prepare a more dilute stock solution of this compound in DMSO. - Perform serial dilutions in DMSO before the final dilution into the medium to lower the final DMSO concentration. - Ensure the medium is at 37°C before adding the compound. - Gently mix the medium while adding the diluted this compound. - If using serum, consider reducing the serum concentration if experimentally feasible. |

| Inconsistent or lower-than-expected activity of this compound. | - Degradation of this compound in the cell culture medium over the course of the experiment. - Adsorption of the compound to plasticware. - Incorrect preparation or storage of the stock solution. | - Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocols). - Replenish the medium with freshly diluted this compound every 24-48 hours for long-term assays. - Use low-adsorption plasticware for preparing and storing solutions. - Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots. |